![molecular formula C12H15Cl2NO B3200123 [4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine CAS No. 1017407-65-6](/img/structure/B3200123.png)
[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine
Overview
Description
“[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine” is a chemical compound with the CAS Number: 1017407-65-6 . It has a molecular weight of 260.16 . The IUPAC name for this compound is [4-(2,4-dichlorophenyl)tetrahydro-2H-pyran-4-yl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15Cl2NO/c13-9-1-2-10(11(14)7-9)12(8-15)3-5-16-6-4-12/h1-2,7H,3-6,8,15H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis Process : The compound N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, a related compound, is used as an intermediate in the synthesis of sertraline hydrochloride. This research presents a simpler and more efficient alternative to the traditional synthesis methods (Taber, Pfisterer, & Colberg, 2004).
Chemical Characterization : Compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine have been characterized using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, indicating a diverse approach to the characterization of similar compounds (Shimoga, Shin, & Kim, 2018).
Applications in Medical Research
Antidepressant Synthesis : Improved industrial synthesis methods for sertraline hydrochloride, an effective antidepressant, involve the use of intermediates related to [4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine. This novel synthesis approach is more advantageous compared to previous methods (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Anticonvulsant Agents : Schiff bases of aminomethyl pyridine, which include compounds structurally similar to this compound, have been synthesized and found to exhibit anticonvulsant activity (Pandey & Srivastava, 2011).
Environmental Applications
- Methanogenic Degradation of Chlorinated Phenols : Studies on the degradation of chlorinated phenols under methanogenic conditions involve compounds like 2,4-dichlorophenol. This research provides insight into the environmental implications and degradation pathways of such compounds (Häggblom, Rivera, & Young, 1993).
Novel Compounds and Applications
- Serotonin 5-HT1A Receptor-Biased Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to the query compound, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds have shown potent antidepressant-like activity, suggesting their potential as new antidepressant drug candidates (Sniecikowska et al., 2019).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
properties
IUPAC Name |
[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-9-1-2-10(11(14)7-9)12(8-15)3-5-16-6-4-12/h1-2,7H,3-6,8,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLXOVICQVYJJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017407-65-6 | |
Record name | [4-(2,4-dichlorophenyl)oxan-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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